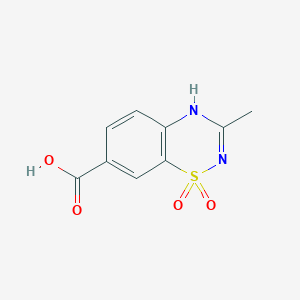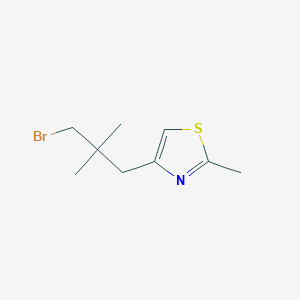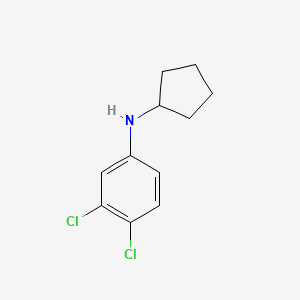
3,4-Dichloro-N-cyclopentylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-N-cyclopentylaniline is an organic compound with the molecular formula C11H13Cl2N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by chlorine atoms, and the nitrogen atom is bonded to a cyclopentyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-cyclopentylaniline typically involves the reaction of 3,4-dichloroaniline with cyclopentyl halides under basic conditions. One common method is the nucleophilic substitution reaction where 3,4-dichloroaniline reacts with cyclopentyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization and chromatography may also be employed to achieve high-quality products .
化学反应分析
Types of Reactions
3,4-Dichloro-N-cyclopentylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups onto the benzene ring .
科学研究应用
3,4-Dichloro-N-cyclopentylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural properties.
Medicine: Research into potential pharmaceutical applications, including its use as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals
作用机制
The mechanism of action of 3,4-Dichloro-N-cyclopentylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity, or interact with receptors to modulate biological pathways. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions .
相似化合物的比较
Similar Compounds
3,4-Dichloroaniline: A precursor to 3,4-Dichloro-N-cyclopentylaniline, used in the synthesis of herbicides and dyes.
N-Cyclopentylaniline: Similar structure but lacks the chlorine atoms on the benzene ring, used in organic synthesis and as a chemical intermediate
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the cyclopentyl group, which confer distinct chemical and physical properties. These structural features make it valuable in specific applications where other similar compounds may not be as effective .
属性
分子式 |
C11H13Cl2N |
|---|---|
分子量 |
230.13 g/mol |
IUPAC 名称 |
3,4-dichloro-N-cyclopentylaniline |
InChI |
InChI=1S/C11H13Cl2N/c12-10-6-5-9(7-11(10)13)14-8-3-1-2-4-8/h5-8,14H,1-4H2 |
InChI 键 |
DMWOSVGJUHLSPN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)NC2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


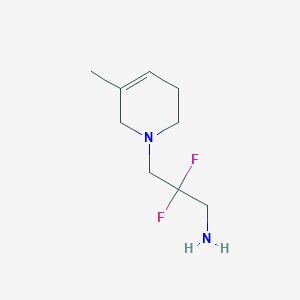


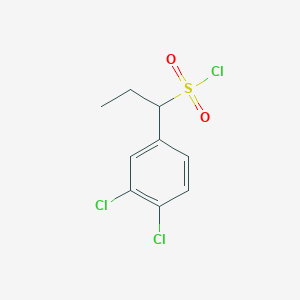

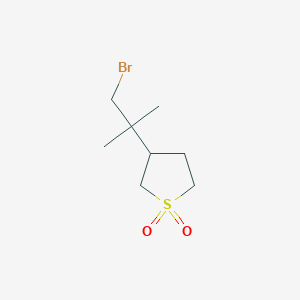
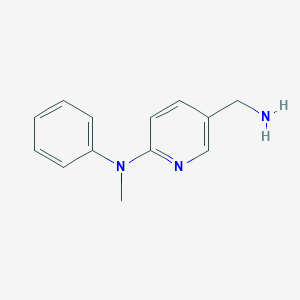
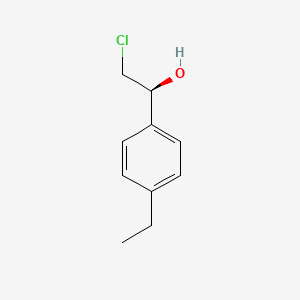
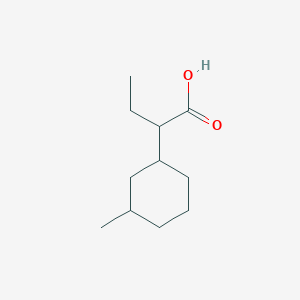
![2-Methyl-3-[(4-methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181051.png)

